1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one
Description
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one is a substituted acetophenone derivative featuring a phenyl ring with two distinct functional groups: a bromomethyl (-CH₂Br) substituent at position 3 and a mercapto (-SH) group at position 5. The propan-2-one (acetone) moiety is attached to the phenyl ring at position 1. This compound’s molecular formula is C₁₀H₁₀BrOS, with a molecular weight of 258.21 g/mol.
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)2-8-3-9(6-11)5-10(13)4-8/h3-5,13H,2,6H2,1H3 |
InChI Key |
OUJHAFHOHYKGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)S)CBr |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Electrophilic bromination of pre-functionalized phenyl precursors, such as 3-methyl-5-mercaptophenylpropan-2-one, employs NBS in the presence of radical initiators like azobisisobutyronitrile (AIBN). This method ensures regioselective bromination at the methyl group, forming the bromomethyl derivative. Reaction conditions—typically conducted in carbon tetrachloride at 60–80°C—yield 70–85% purity, necessitating subsequent purification via silica gel chromatography.
Radical Bromination with Bromine and Light
Alternative approaches utilize molecular bromine (Br₂) under UV light to generate bromine radicals, which abstract hydrogen from the methyl group, forming a benzyl radical intermediate. This intermediate reacts with Br₂ to yield the bromomethyl product. While cost-effective, this method risks over-bromination and requires stringent temperature control (25–40°C) to minimize side reactions.
Mercapto Group Introduction via Thiolation Reactions
The mercapto (-SH) group at the fifth position is introduced through nucleophilic aromatic substitution (NAS) or thiol-disulfide exchange.
Nucleophilic Substitution with Sodium Hydrosulfide (NaSH)
In a two-step process, a nitro group at the fifth position is reduced to an amine using hydrogenation (H₂/Pd-C), followed by diazotization and treatment with NaSH. This method achieves 65–75% yields but requires inert atmospheres to prevent oxidation of the thiol group.
Thiol-Disulfide Exchange with Thiourea
Thiourea reacts with a halogenated precursor (e.g., 5-chloro-3-bromomethylphenylpropan-2-one) under basic conditions (KOH/EtOH), forming a thiouronium intermediate. Acidic hydrolysis (HCl) liberates the mercapto group, yielding the target compound with 80–90% efficiency.
Multi-Step Synthesis from Biphenyl Precursors
Patented routes for structurally analogous compounds, such as 3-[5′-(3,4-bis(hydroxymethyl)benzyloxy)-2′-ethyl-2-propylbiphenyl-4-yl]pentan-3-ol, provide insights into scalable methodologies.
Suzuki-Miyaura Cross-Coupling
Aryl triflates, derived from ketone precursors (e.g., 1-(4-hydroxy-3-propylphenyl)propan-1-one), undergo Suzuki coupling with boronic acids (e.g., 2-ethyl-5-methoxyphenylboronic acid) using Pd(PPh₃)₄ catalysis. This step constructs the biphenyl backbone, critical for subsequent functionalization.
Grignard Reaction for Ketone Formation
Reaction of biphenyl intermediates with ethylmagnesium bromide introduces hydroxyl and alkyl groups, forming tertiary alcohols. For example, 1-(2′-ethyl-5′-hydroxy-2-propylbiphenyl-4-yl)propan-1-one reacts with ethylmagnesium bromide to yield 6-ethyl-4′-(1-ethyl-1-hydroxypropyl)-2′-propylbiphenyl-3-ol, a key intermediate.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography remains the gold standard for purifying crude products. Elution with dichloromethane/hexane mixtures (3:1 v/v) separates brominated and mercapto-containing by-products, achieving ≥98% purity.
Recrystallization
Crystallization from diisopropyl ether or ethanol/water mixtures enhances purity. For instance, 6-ethyl-4′-(1-ethyl-1-hydroxypropyl)-2′-propylbiphenyl-3-ol crystallizes at 5°C, yielding 99% pure product.
Reaction Mechanisms and Kinetic Considerations
Bromination Mechanism
Electrophilic bromination proceeds via a three-step process:
- Generation of Br⁺ : NBS or Br₂ generates bromonium ions.
- Attack by Methyl Group : The methyl group’s electron-donating effect directs bromination.
- Deprotonation : A base abstracts a proton, restoring aromaticity.
Thiolation Mechanism
In NAS, the nitro group’s electron-withdrawing effect activates the ring for attack by HS⁻, followed by diazonium salt formation and displacement.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| NBS Bromination | EAS with AIBN | 70–85 | 95 | |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 64 | 99 | |
| Thiourea Thiolation | NAS with HCl hydrolysis | 80–90 | 98 |
Challenges and Optimization Opportunities
- Regioselectivity : Competing bromination at ortho/para positions necessitates directing groups.
- Thiol Oxidation : Mercapto groups oxidize readily; additives like dithiothreitol (DTT) improve stability.
- Catalyst Cost : Pd-based catalysts in Suzuki reactions increase production costs. Nickel alternatives are under investigation.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, while the mercapto group can form disulfide bonds with thiol-containing biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical properties of 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one and related compounds:
Reactivity and Stability
- Bromomethyl vs. Trifluoromethyl : The bromomethyl group in the target compound facilitates nucleophilic substitution reactions, whereas trifluoromethyl (in 1-(3-(trifluoromethyl)phenyl)propan-2-one) enhances lipophilicity and metabolic stability .
- Mercapto (-SH) vs. Thioether (-SMe or -SCF₃) : The thiol group in the target compound is prone to oxidation, forming disulfides, while thioethers (e.g., in 1-(benzothiazol-2'-ylthio)propan-2-one) are more stable and less reactive .
- Positional Isomerism : The target’s 3-bromomethyl substituent contrasts with 1-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one, where bromomethyl is at position 2. This alters steric and electronic effects, impacting reactivity .
Biological Activity
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one, also known as 1-Bromo-3-(5-mercaptophenyl)propan-2-one, is an organic compound characterized by its bromomethyl and mercapto functional groups attached to a phenyl ring. Its molecular formula is CHBrOS, with a molecular weight of 245.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and reactivity, particularly in enzyme modulation and drug development.
Chemical Structure and Properties
The unique structure of 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The presence of the bromomethyl group provides electrophilic character, while the mercapto group can form disulfide bonds with thiol-containing biomolecules, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrOS |
| Molecular Weight | 245.14 g/mol |
| CAS Number | 1803872-55-0 |
Biological Activity
The biological activity of 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one is significant due to its ability to interact with various biological targets. Studies indicate that this compound can modulate enzyme activities through covalent bonding with nucleophilic sites on proteins, potentially leading to therapeutic applications.
The mechanism of action involves:
- Covalent Bonding : The bromomethyl group can react with nucleophiles in proteins, leading to inhibition or activation of enzymatic functions.
- Disulfide Bond Formation : The mercapto group can form disulfide bonds, which are crucial for the structural integrity and function of many proteins.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Antimicrobial Activity : Research has indicated that derivatives of mercapto compounds exhibit significant antimicrobial properties. For instance, studies showed that similar compounds could inhibit bacterial growth effectively, suggesting potential use as antibacterial agents .
- Enzyme Inhibition : A screening assay demonstrated that compounds with similar structures can inhibit specific enzymes involved in pathogenic processes. The inhibition levels were quantified using fluorescence assays, showing effective modulation at micromolar concentrations .
- Drug Development : The reactive nature of 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one has been explored in drug design, particularly for targeting cancer cells by exploiting the differences in nucleophilic sites between healthy and malignant cells .
Comparative Analysis with Similar Compounds
The biological activity of 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one can be compared with other related compounds to understand its unique properties better.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Bromo-3-(4-mercaptophenyl)propan-2-one | Similar structure but different position | Altered reactivity; potential antibacterial |
| 1-Bromo-3-(3-hydroxyphenyl)propan-2-one | Hydroxy group instead of mercapto group | Different biological activity |
| 1-Bromo-3-(3-aminophenyl)propan-2-one | Amino group instead of mercapto group | Enhanced reactivity towards electrophiles |
Q & A
Q. What are the recommended synthetic routes for 1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one?
A practical approach involves sequential functionalization of a propan-2-one scaffold. For bromomethylation, (bromomethyl)triphenylphosphonium bromide (a reagent used in bromoalkylation reactions) can be employed under basic conditions to introduce the bromomethyl group at the 3-position of the phenyl ring . The mercapto (-SH) group can then be introduced via nucleophilic aromatic substitution using thiourea or via thiol-ene "click" chemistry under radical conditions. Gold-catalyzed alkyne oxidation (as demonstrated in dibenzothiophene systems) may also facilitate regioselective thiolation . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound .
Q. How can the structure of this compound be validated post-synthesis?
Key characterization methods include:
- IR spectroscopy : Confirm C=O (1645–1680 cm⁻¹), C-Br (600–800 cm⁻¹), and S-H (2550–2600 cm⁻¹) stretches .
- ¹H NMR : Look for resonance signals corresponding to the propan-2-one methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 7.0–7.8 ppm), and bromomethyl protons (δ 4.3–4.5 ppm). The mercapto proton may appear as a broad singlet (δ 1.5–2.5 ppm) or be absent due to exchange .
- Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺ or [M-H]⁻) with isotopic patterns matching bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the stability considerations for this compound during storage?
The bromomethyl group is susceptible to hydrolysis, while the mercapto group is prone to oxidation. Store the compound under inert atmosphere (N₂ or Ar) at 0–6°C in amber vials to prevent light-induced degradation . For long-term storage, lyophilization or dilution in anhydrous DMSO (with desiccants) is recommended.
Advanced Research Questions
Q. How can regioselectivity be achieved during the synthesis of the mercaptophenyl moiety?
Regioselective introduction of the -SH group at the 5-position can be guided by directing groups or catalyst design. For example, gold(I)-catalyzed intermolecular alkyne oxidation (as in GP2 methods for dibenzothiophenes) leverages π-activation to direct thiolation to electron-deficient positions . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its reactivity is influenced by steric hindrance and adjacent electron-withdrawing groups (e.g., ketone), which polarize the C-Br bond. Kinetic studies using Hammett plots or isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) can elucidate reaction pathways .
Q. How does the mercapto group influence the compound’s electronic properties in catalytic applications?
The -SH group can act as a ligand for metal catalysts (e.g., Au, Pd) or participate in redox cycles. Cyclic voltammetry (CV) and UV-Vis spectroscopy reveal its electron-donating/withdrawing effects. For instance, in palladium-catalyzed C-H activation, the mercapto group may stabilize intermediates via chelation, altering turnover frequencies .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC) can identify exchange processes. For example, thiol-keto tautomerism may shift proton signals; deuterated solvents (DMSO-d₆) can suppress this .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent, stoichiometry).
- In-situ monitoring : Raman spectroscopy or LC-MS tracks intermediate formation.
- Protection/deprotection : Temporarily mask the mercapto group (e.g., as a disulfide) during bromomethylation to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
